1-Ethyl-3-iodobenzene

Vue d'ensemble

Description

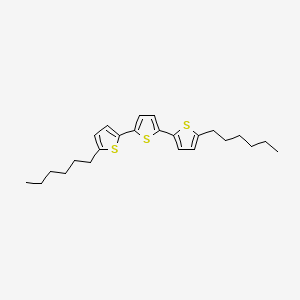

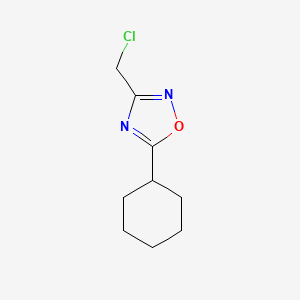

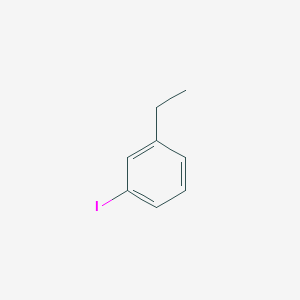

1-Ethyl-3-iodobenzene is a chemical compound with the molecular formula C8H9I . It has an average mass of 232.061 Da and a monoisotopic mass of 231.974884 Da .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-iodobenzene consists of an iodine atom attached to the third carbon of a benzene ring, which also has an ethyl group attached to the first carbon . The InChI representation of the molecule isInChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 .

Applications De Recherche Scientifique

Synthesis of Quinolines Ethyl 3-quinolinecarboxylates were synthesized from Baylis–Hillman acetates via an oxidative cyclization reaction. This process involved the generation of an N-tosylamidyl radical from the rearranged tosylamide derivatives, utilizing iodobenzene diacetate and iodine (Kim, Chung, & Im, 2002).

Supramolecular Templates 1,3,5-Triethylbenzenes have been widely used as supramolecular templates to organize molecular-recognition elements. The steric-gearing effect of these templates is believed to direct binding elements towards the same face of the central ring, thus increasing binding affinity (Wang & Hof, 2012).

Synthesis of Ethynylbenzenes The condensation of o-substituted iodobenzenes with ethyl 2-methyl-3-butyn-2-yl acetacetal followed by hydrolysis and subsequent alkaline cleavage led to the formation of ethynylarenes. Aryl iodides with electron-acceptor groups in the o-position of the benzene ring were more reactive in this acetylenic condensation (Moroz & Shvartstaerg, 1973).

Palladium-Catalyzed Carbonylative Coupling Palladium-catalyzed carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol under biphasic conditions was studied, leading to the formation of furanones. This study highlights the use of iodobenzene in catalytic reactions (Kiji, Okano, Kimura, & Saiki, 1998).

Palladium-Catalyzed Aminocarbonylation Ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran, derived from hemicellulose-based solvents, were used in palladium-catalyzed aminocarbonylation reactions. Iodobenzene and morpholine were employed in these reactions, demonstrating the versatility of iodobenzene derivatives in catalytic processes (Uzunlu, Pongrácz, Kollár, & Takács, 2023).

Mécanisme D'action

Target of Action

1-Ethyl-3-iodobenzene, similar to other aryl iodides, primarily targets alkenes in organic reactions . The compound interacts with alkenes through a process known as electroreductive deuteroarylation , which is a type of nucleophilic aromatic substitution .

Mode of Action

The mode of action of 1-Ethyl-3-iodobenzene involves the generation of aryl radicals . This is facilitated by an organo-mediator, which assists in the cleavage of the C–I bonds in aryl iodides . The organo-mediator controls the chemoselectivity of the reaction and avoids side reactions of competitive substrate deuteration . This process is theoretically supported by CV experiments and DFT calculations .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-3-iodobenzene involve the deuteroarylation of alkenes and aryl iodides . The compound provides a series of mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .

Pharmacokinetics

It’s known that the compound has a low gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2C9 . The compound has a log P value of 3.4, indicating its lipophilicity .

Result of Action

The result of the action of 1-Ethyl-3-iodobenzene is the formation of mono-deuterated alkylarenes . These compounds are important in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZGZMBNXKCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561386 | |

| Record name | 1-Ethyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-iodobenzene | |

CAS RN |

19164-77-3 | |

| Record name | 1-Ethyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-](/img/structure/B3048970.png)